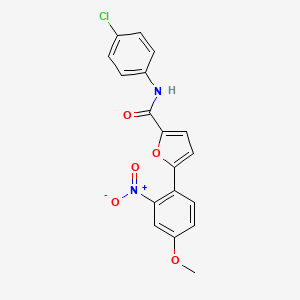

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and interactions with aromatic aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized through the interaction of aromatic aldehydes with the carboxamide in ethanol, monitored by thin-layer chromatography (TLC) . These methods could potentially be adapted for the synthesis of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Molecular Structure Analysis

The molecular structure of related compounds shows specific interactions and conformations. For example, the title compound in paper has dihedral angles between the thiophene ring and other groups, indicating the spatial arrangement of the molecule. An intramolecular N—H⋯O hydrogen bond generates an S(6) ring, which is a common feature in carboxamides that could also be present in "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide". However, the synthesis and reactivity of similar compounds suggest that substituents on the aromatic core influence the condensation reactions, which could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined using techniques such as high-performance liquid chromatography (HPLC) and spectral analysis. For instance, the purity of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was confirmed to be more than 95% using HPLC . These analytical methods could be applied to assess the physical and chemical properties of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Applications De Recherche Scientifique

Polymeric Synthesis and Characterization

Polyamides and poly(amide-imide)s derived from specific amido-thiophene compounds demonstrate unique properties, including high glass transition temperatures and amorphous structures, making them suitable for various applications in material science. The synthesis involves direct poly-condensation, showcasing the compound's utility in creating polymers with desirable thermal and solubility characteristics (Saxena et al., 2003).

Molecular Structure Analysis

The crystalline structure of related sulfonamide compounds, revealing L-shaped conformations and specific intermolecular hydrogen bonding patterns, highlights the structural versatility and potential for designing novel molecules with tailored properties for specific applications (Rehman et al., 2011).

Enzyme Inhibition Studies

Aromatic sulfonamides, including derivatives of ethylsulfonyl benzamido thiophenes, exhibit inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Supuran et al., 2013).

Antimicrobial Activity

Compounds featuring the sulfonamide moiety, synthesized from thiophene derivatives, demonstrate significant antimicrobial activity. This indicates their potential as lead compounds for developing new antimicrobial agents, with molecular docking studies providing insights into their mode of action (Ghorab et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDICFKONGSDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)